molecular formula C4H5N2NaO2S B13166721 Sodium 2-methyl-1H-imidazole-5-sulfinate

Sodium 2-methyl-1H-imidazole-5-sulfinate

Cat. No.: B13166721
M. Wt: 168.15 g/mol
InChI Key: NUCWTKFFHRFYHA-UHFFFAOYSA-M
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Description

Sodium 2-methyl-1H-imidazole-5-sulfinate is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a sulfinate group at the 5-position and a methyl group at the 2-position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-1H-imidazole-5-sulfinate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-1H-imidazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the methyl group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions include sulfonate derivatives, sulfinic acids, and substituted imidazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Sodium 2-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfinate group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Imidazole: A basic structure without the sulfinate and methyl groups.

    2-methylimidazole: Similar structure but lacks the sulfinate group.

    5-sulfinylimidazole: Contains the sulfinate group but lacks the methyl group.

Uniqueness: Sodium 2-methyl-1H-imidazole-5-sulfinate is unique due to the presence of both the methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C4H5N2NaO2S

Molecular Weight

168.15 g/mol

IUPAC Name

sodium;2-methyl-1H-imidazole-5-sulfinate

InChI

InChI=1S/C4H6N2O2S.Na/c1-3-5-2-4(6-3)9(7)8;/h2H,1H3,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

NUCWTKFFHRFYHA-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(N1)S(=O)[O-].[Na+]

Origin of Product

United States

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